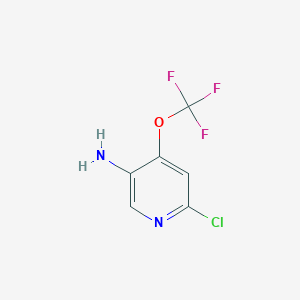
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethoxy group at the 4-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The chlorine atom can be introduced via halogenation reactions, and the amine group is often added through amination reactions using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted pyridines and chlorinated pyridines. Examples include:
- 4-(Trifluoromethoxy)pyridin-3-amine
- 6-Chloro-2-(trifluoromethoxy)pyridine
- 3-Amino-6-chloropyridine
Uniqueness
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine and amine groups provide sites for further functionalization and reactivity.
Properties
Molecular Formula |
C6H4ClF3N2O |
|---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-1-4(3(11)2-12-5)13-6(8,9)10/h1-2H,11H2 |
InChI Key |
VCTRUSOMUURTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


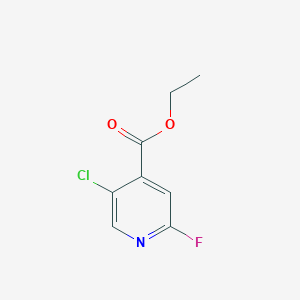
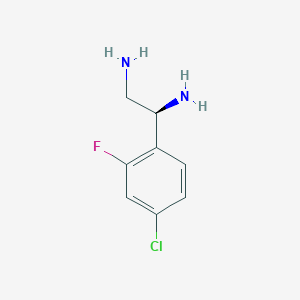
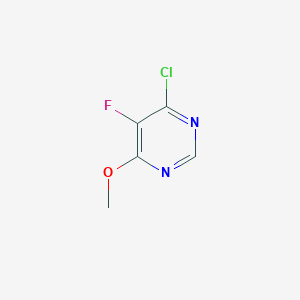
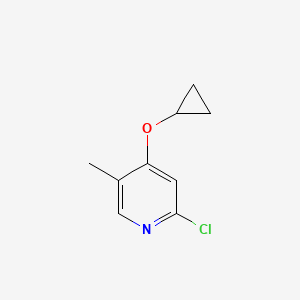

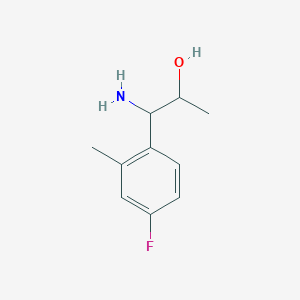
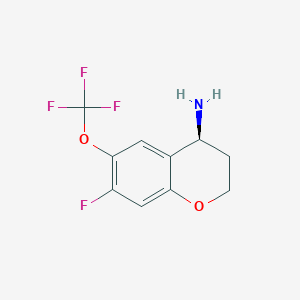
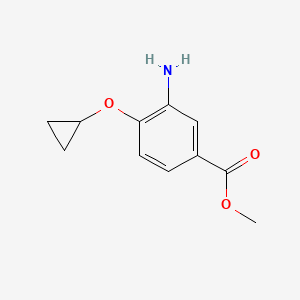
![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)
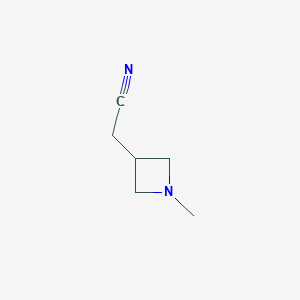
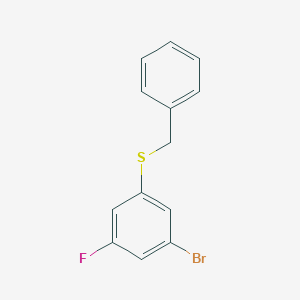
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)

